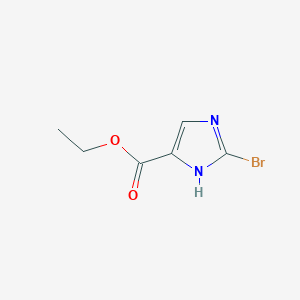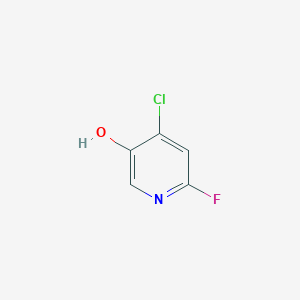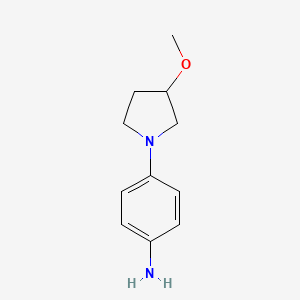
4-(3-Methoxypyrrolidin-1-yl)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Synthesis and Evaluation
A study focused on the design, synthesis, and pharmacological evaluation of pyrazoline-based thiazolidin-4-one derivatives starting from substituted aniline and thioglycolic acid. These compounds showed promising anticancer and HIV properties, underscoring the versatility of aniline derivatives in drug development (Patel et al., 2013).
Antimicrobial Activity
Another research effort synthesized Schiff base compounds containing thiazolidin-4-one and evaluated their antimicrobial activity. These studies highlight the antimicrobial potential of aniline derivatives, providing a basis for the development of new antibacterial and antifungal agents (Patel & Patel, 2015).
Materials Science Applications
In materials science, aniline derivatives have been utilized in the synthesis and characterization of novel electrochromic materials. These materials, incorporating aniline units, show outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for electrochromic applications in the near-infrared region (Li et al., 2017).
Catalysis and Polymerization
Aniline derivatives also play a crucial role in catalysis and polymerization. For example, aniline sulfonic acid derivatives were polymerized in the interlamellar space of layered double hydroxides, a process explored through ESR and electrochemical studies. This approach highlights the potential of aniline derivatives in the development of advanced materials with tailored properties (Moujahid et al., 2005).
Antitumor Studies
Moreover, aniline derivatives have been investigated for their antitumor activities. A series of non-classical antifolates based on triaminopyrimidines and oxopyrimidines was synthesized and evaluated for cytotoxicity against various human tumors, demonstrating the potential of these compounds in cancer therapy (Huang et al., 2003).
Propiedades
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h2-5,11H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEZCJHDXZIEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1430931.png)


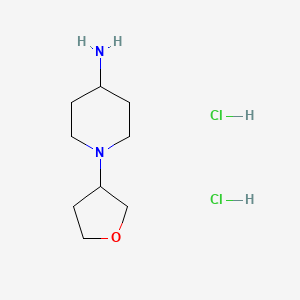
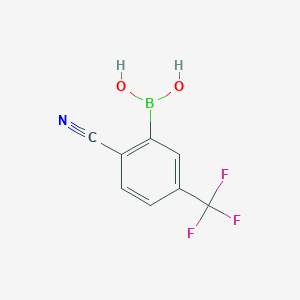
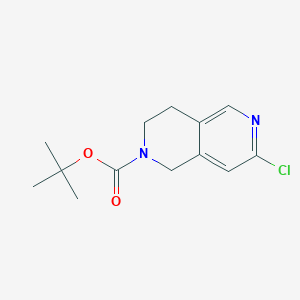
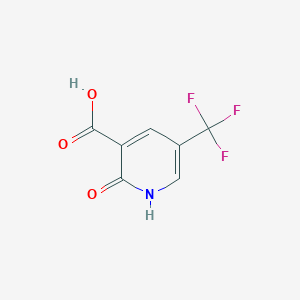

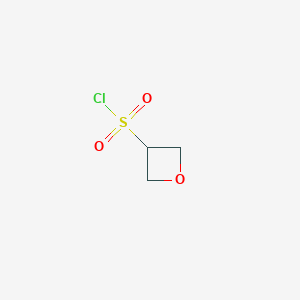
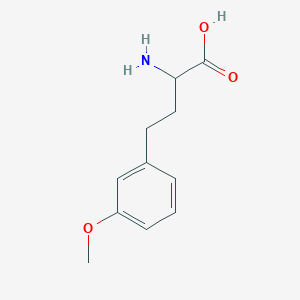

![Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)](/img/structure/B1430952.png)
